molecular formula C49H92N18O13S B7886731 H-Lys-D-Arg-D-Met-D-Lys-D-Val-Ala-Lys-D-Asn-D-Ala-D-Gln-OH

H-Lys-D-Arg-D-Met-D-Lys-D-Val-Ala-Lys-D-Asn-D-Ala-D-Gln-OH

Cat. No.: B7886731
M. Wt: 1173.4 g/mol
InChI Key: DTYSOEUWYZLCBY-RVWPLCBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Lys-D-Arg-D-Met-D-Lys-D-Val-Ala-Lys-D-Asn-D-Ala-D-Gln-OH is a synthetic peptide composed of a sequence of amino acids. Each amino acid in this sequence is either in the L- or D-configuration, which refers to the spatial arrangement of the atoms. This specific sequence includes lysine, arginine, methionine, valine, alanine, asparagine, and glutamine, among others. Peptides like this one are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-D-Arg-D-Met-D-Lys-D-Val-Ala-Lys-D-Asn-D-Ala-D-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible production of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Peptides like H-Lys-D-Arg-D-Met-D-Lys-D-Val-Ala-Lys-D-Asn-D-Ala-D-Gln-OH have numerous applications in scientific research:

    Chemistry: Used as model compounds to study peptide chemistry and develop new synthetic methods.

    Biology: Investigated for their roles in cellular processes and as potential therapeutic agents.

    Medicine: Explored for their potential as drugs, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the development of new materials and as components in various biotechnological applications.

Mechanism of Action

The mechanism of action of peptides like H-Lys-D-Arg-D-Met-D-Lys-D-Val-Ala-Lys-D-Asn-D-Ala-D-Gln-OH depends on their specific sequence and structure. These peptides can interact with various molecular targets, such as enzymes, receptors, or other proteins, to exert their effects. The pathways involved can include signal transduction, modulation of enzyme activity, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    H-Lys-D-Arg-D-Met-D-Lys-D-Val-Ala-Lys-D-Asn-D-Ala-D-Gln-OH: can be compared to other synthetic peptides with similar sequences but different amino acid compositions or configurations.

    Other peptides: Peptides with sequences like this compound but with variations in the amino acids or their configurations.

Uniqueness

The uniqueness of This compound lies in its specific sequence and the presence of both L- and D-amino acids. This configuration can impart unique biological activities and stability compared to peptides composed solely of L-amino acids.

Properties

IUPAC Name

(2R)-5-amino-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H92N18O13S/c1-26(2)38(67-45(76)31(15-8-11-22-52)63-44(75)33(19-24-81-5)64-42(73)32(16-12-23-58-49(56)57)62-41(72)29(53)13-6-9-20-50)47(78)60-28(4)39(70)61-30(14-7-10-21-51)43(74)66-35(25-37(55)69)46(77)59-27(3)40(71)65-34(48(79)80)17-18-36(54)68/h26-35,38H,6-25,50-53H2,1-5H3,(H2,54,68)(H2,55,69)(H,59,77)(H,60,78)(H,61,70)(H,62,72)(H,63,75)(H,64,73)(H,65,71)(H,66,74)(H,67,76)(H,79,80)(H4,56,57,58)/t27-,28+,29+,30+,31-,32-,33-,34-,35-,38-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYSOEUWYZLCBY-RVWPLCBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CCSC)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H92N18O13S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1173.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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